Dodecanoic acid-12-13C

概要

説明

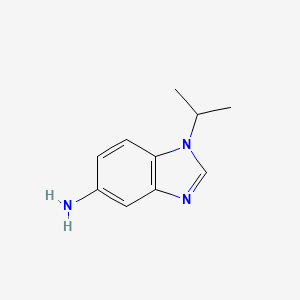

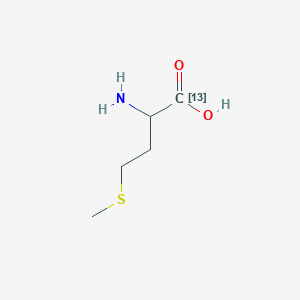

Dodecanoic acid, also known as Lauric acid, is a saturated fatty acid with a 12-carbon atom chain . It is a bright white, powdery solid with a faint odor of bay oil or soap . The salts and esters of lauric acid are known as laurates . It has a molecular formula of C12H24O2 and a molecular weight of 200.3178 .

Synthesis Analysis

Dodecanoic acid derivatives have been synthesized and evaluated for in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains . In one study, 4-Nitro phenyl dodecanoate and quinolin-8-yl dodecanoate emerged as the most effective antibacterial agents .Molecular Structure Analysis

The molecular structure of Dodecanoic acid consists of a 12-carbon atom chain . The IUPAC Standard InChI is InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14) .Chemical Reactions Analysis

Dodecanoic acid can undergo ketonic decarboxylation to form 12-tricosanone at moderate temperatures (250 °C, 280 °C, and 300 °C) with low catalyst loads of 1% (w/w), 3% (w/w), and 5% (w/w) with respect to the dodecanoic acid .Physical And Chemical Properties Analysis

Dodecanoic acid has a melting point of 43.8 °C (110.8 °F; 316.9 K) and a boiling point of 297.9 °C (568.2 °F; 571.0 K) . It is soluble in water, alcohols, diethyl ether, phenyls, haloalkanes, and acetates . Its density is 1.007 g/cm3 at 24 °C .Safety and Hazards

Dodecanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes and seek immediate medical attention .

特性

IUPAC Name |

(1213C)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583877 | |

| Record name | (12-~13~C)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287100-85-0 | |

| Record name | (12-~13~C)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[4-(1-naphthylphenylamino)phenyl]amine](/img/structure/B1627966.png)

![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylchromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylchromenylium;perchlorate](/img/structure/B1627969.png)

![N-[(Z)-1-Aminobutylideneamino]-2-ethoxybenzamide;hydrochloride](/img/structure/B1627971.png)

![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)